![molecular formula C16H24N4O4 B5641140 3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5641140.png)

3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolidinones and imidazolyl-piperidine derivatives are significant due to their wide range of biological activities, including antibacterial properties. These compounds are synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms (Tucker et al., 1998). The synthesis and evaluation of these compounds have been a focus of medicinal chemistry research.

Synthesis Analysis

The synthesis of oxazolidinones and related compounds typically involves the combination of various chemical groups to create the desired molecular structure. For example, a novel series of oxazolidinones with various piperidine groups were synthesized and evaluated for antibacterial activity, demonstrating the versatility of synthesis techniques (Hyo-Nim Shin et al., 2013). Another method involves the use of iodobenzene dichloride and sodium azide for the synthesis of oxazolidin-2-ones directly from 1,3-diols or 3-amino alcohols, showcasing a general and efficient synthesis method (Tian‐Xiong He et al., 2014).

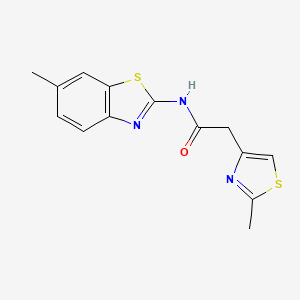

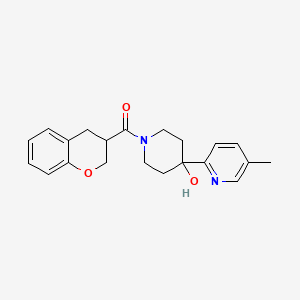

Molecular Structure Analysis

The molecular structure of oxazolidinones and imidazolyl-piperidine derivatives is crucial for their biological activity. X-ray diffraction and spectral analyses are commonly used to confirm the structure of newly synthesized compounds, as seen in the synthesis of specific heterocycles (Bakr F. Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Oxazolidinones and related compounds participate in various chemical reactions, leading to the formation of diverse structures and derivatives. For example, the synthesis of 2-julolidin-imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé reaction demonstrates the compounds' versatility in chemical reactions and their potential for generating novel structures with unique properties (U. M. V. Basavanag et al., 2017).

Physical Properties Analysis

The physical properties of oxazolidinones and imidazolyl-piperidine derivatives, such as solubility and stability, are critical for their application in medicinal chemistry. Modifications to the molecular structure can significantly impact these properties, as demonstrated in studies aimed at improving the solubility and safety profile of these compounds (F. Reck et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity, of oxazolidinones and imidazolyl-piperidine derivatives are essential for their biological activity. Research has focused on optimizing these properties to enhance antibacterial activity and reduce side effects, such as monoamine oxidase A inhibition (F. Reck et al., 2007).

Future Directions

properties

IUPAC Name |

3-[2-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-23-9-7-18-6-4-17-15(18)13-3-2-5-19(11-13)14(21)12-20-8-10-24-16(20)22/h4,6,13H,2-3,5,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKUTOZYCMEEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C2CCCN(C2)C(=O)CN3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(1,4-dioxan-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5641064.png)

![ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5641068.png)

![1-(methoxyacetyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5641073.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5641077.png)

![N-{4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5641083.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepan-2-one](/img/structure/B5641101.png)

![3-{4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-piperazinyl}phenol](/img/structure/B5641107.png)

![N-({5-[(dimethylamino)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)quinoline-6-carboxamide](/img/structure/B5641123.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5641130.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)

![1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5641169.png)